

Understanding Ritonavir's Inhibition of P-glycoprotein: A Technical Guide

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Compound of Interest

Compound Name: Ritonavir

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Introduction

Ritonavir, an antiretroviral agent of the protease inhibitor class, has a well-documented role as a potent inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1). This inhibition is a cornerstone of its use as a pharmacokinetic enhancer, or "booster," in combination therapies, particularly for other HIV protease inhibitors. By blocking P-gp-mediated efflux, **ritonavir** increases the intracellular concentration and bioavailability of co-administered drugs that are P-gp substrates. This guide provides an in-depth technical overview of the mechanisms and experimental evaluation of **ritonavir**'s interaction with P-glycoprotein, tailored for professionals in drug development and research.

Quantitative Analysis of Ritonavir's P-gp Inhibition

The inhibitory potency of **ritonavir** on P-glycoprotein has been quantified in numerous studies using various in vitro models and P-gp substrates. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to express this potency. Below are tables summarizing the quantitative data from several key studies.

Cell Line	P-gp Substrate	Ritonavir IC50	Reference Study
Porcine Primary Brain Capillary Endothelial Cells	Saquinavir	0.2 μ M	[1]
DU-145DOC10 (Docetaxel-resistant prostate cancer)	Docetaxel	10 μ M	
22Rv1DOC8 (Docetaxel-resistant prostate cancer)	Docetaxel	32 μ M	
LS-180V (Intestinal carcinoma)	Rhodamine 123	>10 μ M (Chronic exposure leads to P-gp induction)	[2]

Table 1: IC50 Values of **Ritonavir** for P-glycoprotein Inhibition in Various Cell Lines.

Inhibitor	Cell System	P-gp Substrate	IC50 / Ki	Reference Study
Ritonavir	Porcine Brain Endothelial Cells	Saquinavir	IC50: 0.2 μ M	[1]
SDZ PSC 833 (Valspodar)	Porcine Brain Endothelial Cells	Saquinavir	IC50: 1.13 μ M	
Verapamil	LS-180V Cells	Rhodamine 123	Effective at 100 μ M	[2]
Ritonavir	Human Liver Microsomes	ABT-378	Ki: 13 nM (for CYP3A4 metabolism)	

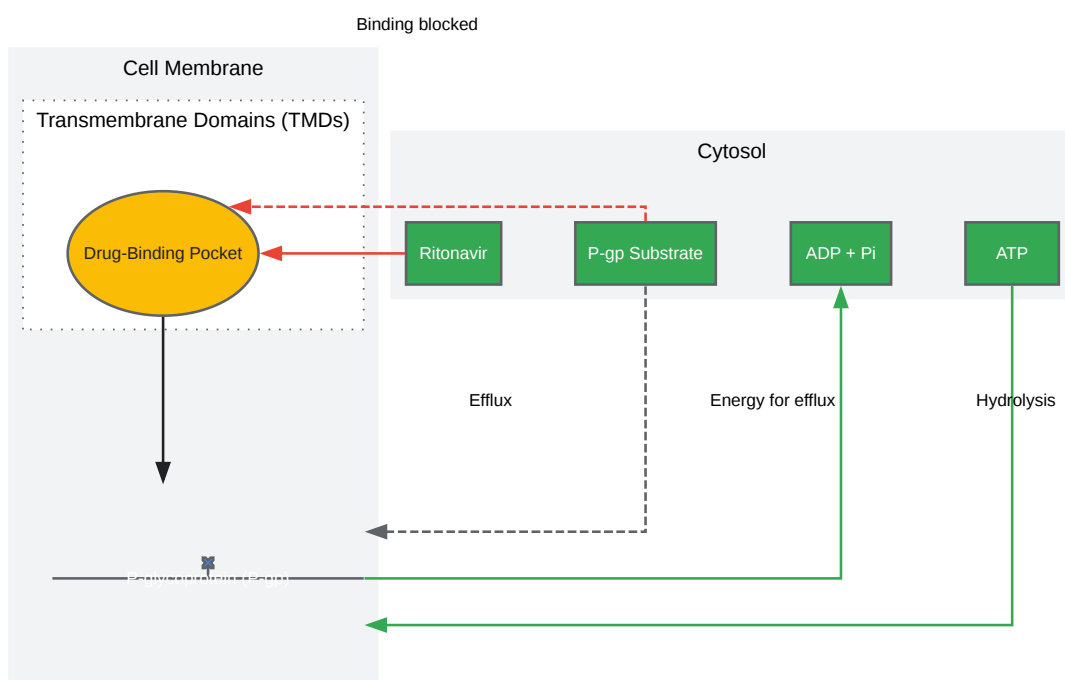
Table 2: Comparative Inhibitory Potency of **Ritonavir** and Other P-gp Modulators.

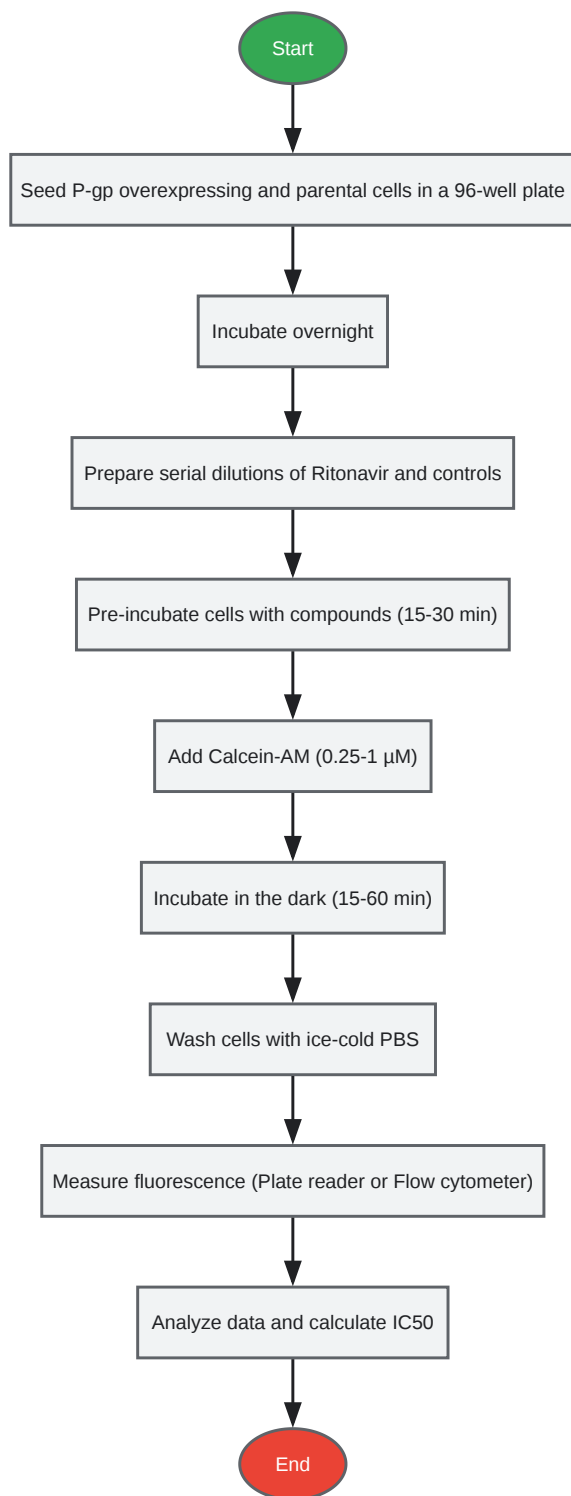
Molecular Mechanism of Inhibition

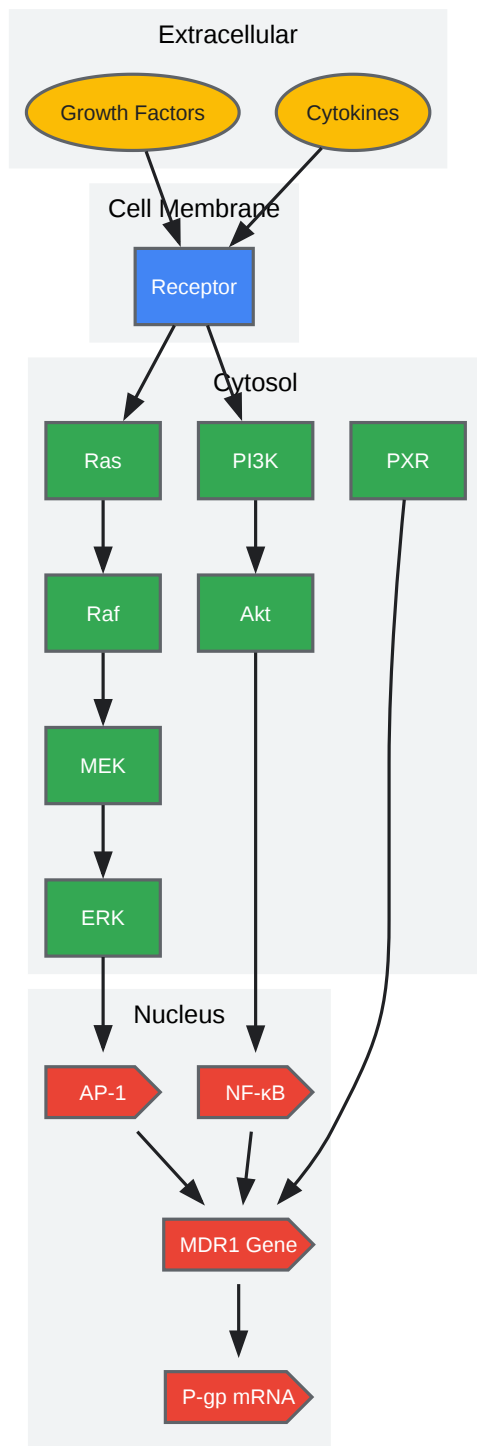
While the precise molecular interactions between **ritonavir** and P-glycoprotein are still under active investigation, the available evidence suggests a direct interaction with the transporter. The mechanism is likely competitive or a mixed-mode of inhibition, where **ritonavir** binds to the drug-binding pocket(s) of P-gp, thereby preventing the binding and/or translocation of other substrates.

Recent cryo-electron microscopy (cryo-EM) studies of P-gp with other inhibitors have revealed a large, polyspecific drug-binding cavity within the transmembrane domains (TMDs) with multiple overlapping binding sites.[3][4][5] Although a co-crystal structure of **ritonavir** with P-gp is not yet available, in silico molecular docking and dynamics simulations suggest that **ritonavir**, like other HIV protease inhibitors, can be accommodated within this pocket.[6][7][8] The binding is likely stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces with key amino acid residues within the TMDs.

The following diagram illustrates a hypothetical model of **ritonavir**'s inhibitory action on P-glycoprotein.







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